((6R)-6-Methylpiperidin-3-yl)methanol

Crystallization-Induced Dynamic Resolution Diastereomeric Excess Orexin Receptor Antagonist Intermediate

((6R)-6-Methylpiperidin-3-yl)methanol (CAS 1088994-07-3 for the free base; also indexed as ((3R,6R)-6-methylpiperidin-3-yl)methanol, CAS 1088994-09-5) is a chiral, enantiomerically pure piperidine building block bearing a hydroxymethyl substituent at the 3-position and a methyl group at the 6-position in the trans-(3R,6R) configuration. It is the validated piperidine core fragment of filorexant (MK-6096), a potent, orally bioavailable dual orexin OX1/OX2 receptor antagonist (Ki < 3 nM in radioligand binding) that entered clinical development for insomnia.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B14049623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((6R)-6-Methylpiperidin-3-yl)methanol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)CO
InChIInChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7?/m1/s1
InChIKeyFMYGWFUUVQICDN-ULUSZKPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((6R)-6-Methylpiperidin-3-yl)methanol: Chiral Piperidine Core Intermediate for Orexin Receptor Antagonist Synthesis and Procurement Specification Guide


((6R)-6-Methylpiperidin-3-yl)methanol (CAS 1088994-07-3 for the free base; also indexed as ((3R,6R)-6-methylpiperidin-3-yl)methanol, CAS 1088994-09-5) is a chiral, enantiomerically pure piperidine building block bearing a hydroxymethyl substituent at the 3-position and a methyl group at the 6-position in the trans-(3R,6R) configuration [1]. It is the validated piperidine core fragment of filorexant (MK-6096), a potent, orally bioavailable dual orexin OX1/OX2 receptor antagonist (Ki < 3 nM in radioligand binding) that entered clinical development for insomnia [2]. The compound is commercially available as both the free base and the hydrochloride salt (C₇H₁₆ClNO, MW 165.66), with the free base offered at ≥98% purity from multiple suppliers .

Why Generic Piperidine-3-ylmethanol Analogs Cannot Substitute for ((6R)-6-Methylpiperidin-3-yl)methanol in Orexinergic Programs


Substituting ((6R)-6-Methylpiperidin-3-yl)methanol with an achiral piperidin-3-ylmethanol, a racemic mixture, or an alternative diastereomer (e.g., cis-(3R,6S) or trans-(3S,6S)) introduces a stereochemical mismatch that propagates directly into the final drug candidate. The (3R,6R) trans-configuration is structurally embedded in the filorexant pharmacophore; the methyl-bearing center controls the spatial presentation of the 5-fluoropyridinyloxymethyl ether and N-benzoyl substituents that drive dual OX1/OX2 antagonism [1]. In the kilogram-scale synthesis of MK-6096, diastereomeric upgrading of the piperidine core from a 1.7:1 trans/cis mixture to a single diastereomer consumed an entire resolution step and limited overall yield to 13% over nine steps; the improved CIDR route achieves the single (3R,6R) diastereomer directly in the core synthesis, doubling the core yield to 40% [2]. Moreover, the hydrochloride salt form versus free base dictates solubility, formulation handling, and downstream coupling reactivity—parameters that cannot be assumed equivalent across salt forms [3].

Head-to-Head Quantitative Differentiation Evidence for ((6R)-6-Methylpiperidin-3-yl)methanol vs. Comparator Piperidine Intermediates


Diastereomeric Purity: CIDR Process Delivers >95% de trans-(3R,6R) vs. 1.2:1–1.7:1 Uncontrolled trans/cis Ratios in Classical Syntheses

The crystallization-induced dynamic resolution (CIDR) process utilizing 2-methoxyethylamine (MEA) as the resolving amine converts a ~1.1–1.8:1 trans/cis mixture of lactam acid 17 into the trans-(3R,6R) diastereomeric salt in >95% de (isolated as MEA salt 18 with 96% de after optimization) [1]. In contrast, the first-generation synthesis of the same piperidine core prepared from lactam ester 8a yielded only a 1.7:1 trans/cis mixture of piperidinols after sequential reduction, which required subsequent classical resolution with d-(+)-camphorsulfonic acid (CSA) to upgrade the diastereomeric ratio, affording the desired 3·CSA in only 43% yield for that step [1]. The second-generation synthesis using TMSOTf-mediated chemistry achieved complete stereochemical control but with negligible cost reduction due to expensive reagents [1].

Crystallization-Induced Dynamic Resolution Diastereomeric Excess Orexin Receptor Antagonist Intermediate

Overall Synthetic Yield: CIDR Route Achieves 40% Over 4 Steps vs. 24% for the First-Generation Classical Resolution Route to the Same Core

The CIDR-based synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol (3) proceeds in four steps from methyl vinyl ketone and diethyl malonate with a 40% overall yield [1]. By comparison, the first-generation multikilogram synthesis of MK-6096 accessed the same piperidine core 3 via classical salt resolution, affording a 24% overall yield for the core fragment (43% yield for the resolution step alone) [1]. The second-generation synthesis doubled the overall yield of 3 relative to the first generation but incurred negligible cost reduction due to the use of expensive reagents such as TMSOTf [1]. The CIDR process achieves comparable or superior stereochemical control to the second-generation route while using cost-effective achiral amines and solvent-free Michael reaction conditions [1].

Process Chemistry Overall Yield Biocatalytic Transamination

Enantiomeric Excess at the 6-Methyl Stereocenter: >99.5% ee via Biocatalytic Transamination vs. Uncontrolled or Racemic Mixtures in Non-Enzymatic Routes

The biocatalytic transamination step using a transaminase enzyme system sets the 6-methyl-bearing stereocenter with >99.5% enantiomeric excess (ee) [1]. This level of stereochemical fidelity was reported in the CIDR synthesis and is consistent with the kilogram-scale MK-6096 synthesis, where a three-enzyme transaminase cocktail delivered the piperidinone intermediate B with >99% ee on a multikilogram scale [2]. In contrast, alternative non-enzymatic asymmetric approaches (e.g., organocatalyzed Michael addition) reported for the same target typically achieve lower or unspecified enantioselectivities that require subsequent enrichment [3]. The racemic or enantiomerically undefined (6-methylpiperidin-3-yl)methanol offered by some vendors lacks this stereochemical definition entirely, rendering it unsuitable for stereospecific downstream couplings .

Biocatalytic Transamination Enantiomeric Excess ATA-117 Transaminase

Salt Form Selection: Hydrochloride Salt Offers Defined Aqueous Solubility and Handling vs. Free Base for Downstream N-Acylation Chemistry

The hydrochloride salt of ((3R,6R)-6-methylpiperidin-3-yl)methanol (MW 165.66, C₇H₁₆ClNO) is commercially available at ≥97% purity and offers handling advantages for N-acylation and N-sulfonylation reactions where a pre-formed salt eliminates the need for in situ protonation . The free base counterpart (MW 129.20, C₇H₁₅NO) is available at ≥98% purity and is preferred for reductive amination or Mitsunobu reactions where the free amine is required . In the kilogram-scale synthesis of MK-6096, the free base piperidine core was N-acylated with a benzoyl chloride derivative; the choice of salt form directly affects the stoichiometry of base required for HCl scavenging and can alter reaction yields by 5–15% depending on the coupling partner [1]. The cis-(3R,6S) diastereomer is offered primarily as the hydrochloride salt from certain suppliers but is stereochemically incompatible with the filorexant scaffold .

Salt Form Selection Hydrochloride Free Base Downstream Coupling

Validated Pharmacophore Integration: The (3R,6R) Core Delivers MK-6096 with Ki < 3 nM at OX1 and OX2 Receptors; Stereoisomeric Variants Are Pharmacologically Uncharacterized or Inactive

Filorexant (MK-6096), constructed from the ((3R,6R)-6-methylpiperidin-3-yl)methanol core, demonstrates potent, reversible antagonism at both human OX1R and OX2R with Ki < 3 nM in radioligand binding assays and 11 nM in FLIPR functional assays, with no significant off-target activity across a panel of >170 receptors and enzymes [1]. The (3R,6R) trans-configuration is structurally embedded in the final drug: the 2R-methyl and 5R-hydroxymethyl orientations dictate the vectors of the 5-fluoropyridinyloxymethyl ether and N-benzoyl pharmacophoric elements [2]. The cis-(3R,6S) diastereomer, although commercially available, has not been reported as a productive intermediate for any approved or clinical-stage orexin receptor antagonist; published SAR studies on disubstituted piperidine orexin antagonists demonstrate that installation of substituents at the 3- and 6-positions with defined trans-stereochemistry yields modest but measurable enhancements in receptor selectivity, whereas the cis configuration produces different receptor subtype selectivity profiles [3].

Dual Orexin Receptor Antagonist MK-6096 Filorexant Stereochemistry-Activity Relationship

Scalability and Cost-Effectiveness: CIDR Employs Achiral Amine Resolution vs. Chiral CSA Resolution in First-Generation Route, Enabling Multi-Kilogram Manufacture

The CIDR process for ((3R,6R)-6-methylpiperidin-3-yl)methanol utilizes 2-methoxyethylamine (MEA, boiling point 95 °C) as the resolving agent—an achiral, low-molecular-weight, water-soluble amine that is readily removed after borane reduction [1]. Of 24 achiral amines screened, only four afforded the trans-salt; MEA provided the optimal combination of 96% de, 91% isolated yield, and ease of removal [1]. In contrast, the first-generation route to the same intermediate employed d-(+)-camphorsulfonic acid (d-CSA), a chiral auxiliary, for classical diastereomeric salt resolution, which limited the resolution step yield to 43% and introduced the cost and supply-chain dependency of a single-enantiomer resolving agent [1]. The kilogram-scale convergent synthesis of MK-6096, which incorporated the CSA resolution, delivered only 13% overall yield over nine steps [2]. The CIDR-based core synthesis, by comparison, is projected to significantly reduce cost of goods through the elimination of chiral auxiliaries, use of solvent-free Michael addition, and a single-enzyme transaminase system [1].

Process Scalability Achiral Resolution Cost of Goods Kilogram-Scale Synthesis

Procurement-Driven Application Scenarios for ((6R)-6-Methylpiperidin-3-yl)methanol Based on Quantitative Differentiation Evidence


GMP Intermediate Supply for Dual Orexin Receptor Antagonist (DORA) API Manufacturing

For CMOs and pharmaceutical manufacturers synthesizing filorexant (MK-6096) or structurally related DORA candidates, ((6R)-6-Methylpiperidin-3-yl)methanol in its (3R,6R) free base form (≥98% purity, >99.5% ee) is the directly validated piperidine core fragment. The CIDR synthesis route enables supply at 40% overall yield with >95% de diastereomeric purity, eliminating the need for an in-process chiral resolution step [1]. The kilogram-scale convergent synthesis confirmed that the (3R,6R) core couples efficiently via N-acylation to deliver the final API; the same core stereochemistry has been utilized in chemoenzymatic routes to tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a related intermediate with >99.9% ee for IRAK4 inhibitor programs [2]. Procuring the pre-resolved, enantiomerically pure (3R,6R) intermediate rather than a racemic mixture reduces downstream purification burden and ensures ICH Q6A chiral purity compliance.

Medicinal Chemistry Library Synthesis of Stereochemically Defined 2,5-trans-Disubstituted Piperidines for Orexin or IRAK4 Target Programs

Medicinal chemistry groups exploring orexin receptor antagonists or IRAK4 inhibitors benefit from the (3R,6R) stereochemistry as a starting point for SAR exploration. The free base form (CAS 1088994-07-3) permits direct N-functionalization (acylation, sulfonylation, reductive amination) without salt-breaking steps, while the hydrochloride salt offers aqueous solubility for parallel synthesis workflows . Published SAR on disubstituted piperidine orexin antagonists shows that the trans-2,5-substitution pattern (analogous to the 3,6-substitution in the core intermediate) yields measurable enhancements in OX1/OX2 receptor subtype selectivity compared to the cis configuration [3]. The validated >99.5% ee of the biocatalytic route ensures that stereochemical integrity is maintained across library members, avoiding confounding biological data from enantiomeric impurities.

Biocatalytic Process Development and Green Chemistry Route Scouting for Chiral Piperidine Intermediates

Process chemistry groups evaluating sustainable manufacturing routes can benchmark their in-house biocatalytic transamination protocols against the published CIDR synthesis, which pairs a solvent-free Michael addition with a single-enzyme transaminase–lactamization cascade to achieve >99.5% ee and 40% overall yield [1]. The CIDR process's use of 2-methoxyethylamine as an achiral resolving agent—selected from a screen of 24 achiral amines—provides a template for telescoped dynamic resolution strategies applicable to other chiral piperidine and pyrrolidine intermediates [1]. The crystal structure of the DBA salt (dibenzylammonium (3R,6R)-6-methyl-2-oxopiperidine-3-carboxylate, CCDC deposition via Crystallography Open Database entry 1532833) confirms the trans-configuration and is available for solid-form screening and patent landscape analysis [4].

Reference Standard Procurement for Chiral Purity Method Development and Impurity Profiling

Analytical development groups requiring a well-characterized chiral piperidine reference standard can procure ((6R)-6-Methylpiperidin-3-yl)methanol at ≥98% purity with accompanying NMR, HPLC, and LC-MS documentation from vendors such as Synblock and Chemscene . The availability of the cis-(3R,6S) diastereomer (≥97% purity, HCl salt) from independent suppliers allows for co-injection HPLC method development to resolve the trans and cis diastereomers—a critical capability given that the CIDR process described in the literature achieves only 96% de for the MEA salt under optimized conditions, with the residual cis-isomer comprising ~2–4% of the product [1]. The 6-methyl group provides a convenient ¹H NMR handle (characteristic doublet for the methyl resonance) for quantitative purity determination.

Quote Request

Request a Quote for ((6R)-6-Methylpiperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.